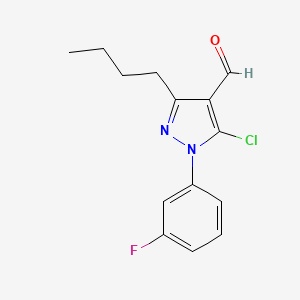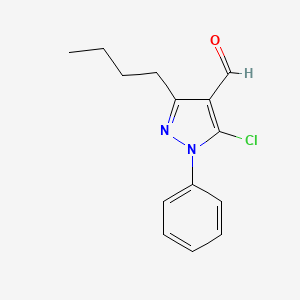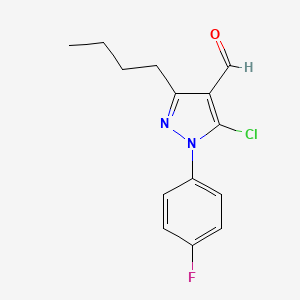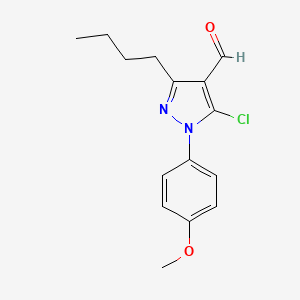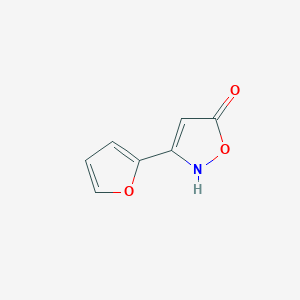
2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one, also known as FTIM, is a synthetic compound that has been studied extensively in recent years. It has been found to have a range of potential applications in scientific research, ranging from its use as an antioxidant to its potential to act as a therapeutic agent. FTIM has been the subject of numerous investigations, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have all been explored.
Applications De Recherche Scientifique
2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been studied extensively in recent years due to its potential applications in scientific research. It has been found to possess antioxidant properties, and has been used as a protective agent against oxidative damage. It has also been studied as a potential therapeutic agent, with studies showing that it may be effective in the treatment of certain types of cancer. Additionally, 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been studied as a potential substrate for enzyme-catalyzed reactions, and as a potential inhibitor of enzymes involved in the metabolism of drugs.
Mécanisme D'action
The exact mechanism of action of 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one is still being investigated, however, some studies have suggested that it may act as a free radical scavenger. It has been proposed that 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one may bind to and neutralize reactive oxygen species, thus preventing them from causing oxidative damage to cells. Additionally, it has been suggested that 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one may act as an inhibitor of enzymes involved in the metabolism of drugs, thus increasing their bioavailability.
Biochemical and Physiological Effects
Studies have shown that 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has a range of biochemical and physiological effects. It has been found to possess antioxidant properties, and to be effective in the treatment of certain types of cancer. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, thus increasing their bioavailability. Furthermore, 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been found to possess anti-inflammatory and anti-diabetic effects, as well as to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one in scientific research has several advantages. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it has a wide range of potential applications, and can be used in a variety of experiments. However, there are also some limitations to the use of 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one in lab experiments. For example, it is not very soluble in organic solvents, and therefore may not be suitable for certain types of experiments. Additionally, it is not very stable in acidic solutions, and therefore may not be suitable for experiments involving acids.
Orientations Futures
There are numerous potential future directions for the use of 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one in scientific research. It has been suggested that 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one may be effective in the treatment of other types of cancer, and further research is needed to explore this potential. Additionally, 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one may be useful in the development of new drugs, and further research is needed to explore this potential. Furthermore, 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one may be useful in the development of new enzymes, and further research is needed to explore this potential. Finally, 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one may be useful in the development of new antioxidants, and further research is needed to explore this potential.
Méthodes De Synthèse
2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been synthesized using a variety of methods, including a three-step synthesis involving a nucleophilic substitution reaction, an intramolecular cyclization, and a final deprotection step. The first step involves the reaction of 2-amino-5-chloro-4,5-dihydro-1H-imidazol-4-one with furan-2-yl bromide and sodium hydroxide to form a substituted imidazole. The second step involves intramolecular cyclization of the substituted imidazole to form 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one. The final step involves the deprotection of the 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one with hydrochloric acid to yield the desired product.
Propriétés
IUPAC Name |
2-amino-4-(furan-2-yl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-11-14-10(16)12(15-11,9-4-1-5-17-9)7-8-3-2-6-18-8/h1-6H,7H2,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDKNOZDDXUMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(furan-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)
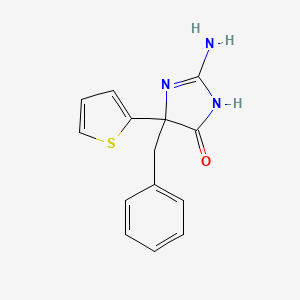

![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)
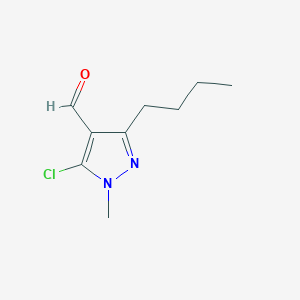
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)
